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For researchers, scientists, and drug development professionals, this technical support center

provides a comprehensive overview of the clinical hold placed on Sovaprevir (ACH-1625), an

investigational NS3/4A protease inhibitor for the treatment of hepatitis C virus (HCV). This

guide details the reasons for the hold, presents relevant clinical data, and outlines the

experimental context in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the FDA placing a clinical hold on Sovaprevir?

The U.S. Food and Drug Administration (FDA) placed a clinical hold on Sovaprevir in July

2013 due to observations of elevated liver enzymes in a Phase 1 drug-drug interaction (DDI)

study.[1][2] Specifically, the study evaluating the co-administration of Sovaprevir with ritonavir-

boosted atazanavir in healthy volunteers revealed Grade 3 or 4 elevations in alanine

aminotransferase (ALT) levels.[1]

Q2: What was the suspected mechanism behind the elevated liver enzymes?

Preliminary pharmacokinetic data from the DDI study pointed towards a significant metabolic

interaction between Sovaprevir and the ritonavir-boosted atazanavir regimen. This interaction

led to substantially increased plasma concentrations of both Sovaprevir and atazanavir, which

was the likely cause of the observed liver toxicity.

Q3: Were there any serious adverse events reported in the study that led to the clinical hold?
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While the elevations in ALT liver enzymes were of Grade 3 or 4, none of the events in the DDI

study met the criteria for a serious adverse event (SAE). Achillion Pharmaceuticals, the drug's

developer, voluntarily ceased dosing in the study and promptly informed the FDA of the

findings.

Q4: Did the clinical hold affect all ongoing Sovaprevir trials?

No, the clinical hold was not absolute. The FDA permitted the continuation of an ongoing Phase

2 clinical trial (-007 trial) that was evaluating a 12-week course of Sovaprevir in combination

with another investigational agent, ACH-3102, and ribavirin for treatment-naive patients with

genotype 1 HCV. This decision was likely influenced by the absence of similar ALT elevations in

other DDI studies and the ongoing combination trials.

Q5: What steps were required to resolve the clinical hold?

To address the clinical hold, the FDA requested that Achillion Pharmaceuticals submit the final

study reports from two drug-drug interaction studies, along with an integrated safety analysis

from all ongoing Sovaprevir trials.

Q6: Was the clinical hold on Sovaprevir ever lifted?

The clinical hold was partially lifted in June 2014. This allowed for the initiation of new

therapeutic clinical trials in HCV patients with a maximum once-daily dose of 200 mg of

Sovaprevir, as well as single-dose trials in healthy volunteers. However, a partial hold

remained for multiple-dose studies in healthy volunteers, which required prior review and

approval of the study protocols by the FDA.

Troubleshooting Guide for Related Research
Issue: Unexpected hepatotoxicity is observed in a pre-clinical or clinical study involving a new

direct-acting antiviral (DAA).

Troubleshooting Steps:

Evaluate for Potential Drug-Drug Interactions: As exemplified by the Sovaprevir case, co-

administration with other drugs, particularly those that are inhibitors or inducers of
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cytochrome P450 enzymes (like ritonavir), can significantly alter drug exposure and lead to

toxicity.

Conduct Thorough Pharmacokinetic (PK) Analysis: Assess the plasma concentrations of the

investigational drug and any co-administered medications to identify any unexpected

increases in exposure.

Monitor Liver Function Tests Closely: Implement frequent monitoring of liver enzymes (ALT,

AST) and bilirubin in study participants, especially during the initial dosing period and when

new concomitant medications are introduced.

Review Pre-clinical Toxicology Data: Re-examine in vitro and in vivo toxicology data for any

signals of potential hepatotoxicity that might have been overlooked or deemed low risk.

Quantitative Data Summary
The following table summarizes the key quantitative information related to the Sovaprevir
clinical hold.

Parameter Finding Study Population Reference

Liver Enzyme

Elevation

Grade 3 or 4 ALT

Elevations

Healthy Volunteers in

a Phase 1 DDI Study

Sovaprevir Dose

(Post-Partial Lift)

Maximum 200 mg

once-daily

HCV Patients in

Therapeutic Trials

Total Subjects Dosed

(as of early 2014)
Over 550

Clinical Trial

Participants

Experimental Protocols
Phase 1 Drug-Drug Interaction Study (Hypothetical Reconstruction)

While the specific, proprietary protocol for the pivotal DDI study is not publicly available, a

standard design for such a study would likely involve the following steps:

Subject Recruitment: Enrollment of a cohort of healthy adult volunteers.
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Baseline Assessment: Collection of baseline demographic data, medical history, physical

examination, and baseline laboratory values, including liver function tests.

Treatment Periods (Crossover Design):

Period 1: Administration of Sovaprevir alone for a specified duration.

Washout Period: A sufficient time to ensure complete clearance of Sovaprevir.

Period 2: Administration of ritonavir-boosted atazanavir alone.

Washout Period:

Period 3: Co-administration of Sovaprevir and ritonavir-boosted atazanavir.

Pharmacokinetic Sampling: Collection of serial blood samples at predefined time points after

each drug administration to determine the pharmacokinetic profiles (Cmax, AUC, t1/2) of

Sovaprevir and atazanavir.

Safety Monitoring: Regular monitoring of vital signs, adverse events, and laboratory

parameters, with a particular focus on liver function tests.

Data Analysis: Statistical comparison of the pharmacokinetic parameters of each drug when

administered alone versus in combination to quantify the magnitude of the drug-drug

interaction. Analysis of safety and tolerability data.
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Caption: Logical workflow of the events leading to the Sovaprevir clinical hold.
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Caption: Signaling pathway of the drug-drug interaction leading to potential hepatotoxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b610927#reasons-for-sovaprevir-clinical-hold]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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